Methyl 4-trifluoromethylcinnamate CAS number and identifiers
Methyl 4-trifluoromethylcinnamate CAS number and identifiers
A Critical Fluorinated Building Block in Medicinal Chemistry
Executive Summary
Methyl 4-(trifluoromethyl)cinnamate (CAS 20754-22-7) is a specialized fluorinated ester serving as a high-value intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Distinguished by the presence of the trifluoromethyl (
Part 1: Chemical Identity & Physiochemical Profile[3]
The introduction of the electron-withdrawing
Core Identifiers
| Identifier Type | Value |
| Chemical Name | Methyl (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate |
| Common Name | Methyl 4-(trifluoromethyl)cinnamate |
| CAS Number | 20754-22-7 |
| Molecular Formula | |
| Molecular Weight | 230.18 g/mol |
| InChI Key | YUEFITCWDISQAO-QPJJXVBHSA-N |
| SMILES | COC(=O)/C=C/C1=CC=C(C=C1)C(F)(F)F |
Physical Properties
| Property | Data | Technical Note |
| Appearance | White to pale yellow crystalline solid | Color may darken upon oxidation/storage. |
| Melting Point | 58–62 °C | Sharp melting point indicates high purity (trans-isomer). |
| Boiling Point | ~263 °C (760 mmHg) | High boiling point requires high-vac distillation for purification if liquid. |
| Solubility | Soluble in MeOH, EtOAc, DCM, DMSO | Poor solubility in water; requires organic co-solvent for bio-assays. |
Part 2: Synthetic Pathways & Mechanistic Insight
To ensure reproducibility and scalability, two primary routes are recommended: the Heck Cross-Coupling (for building the skeleton) and Fischer Esterification (from the acid).
Protocol A: Palladium-Catalyzed Heck Reaction (Preferred)
This route constructs the cinnamate backbone directly from commercially available aryl halides, allowing for late-stage diversification.
-
Precursors: 1-Iodo-4-(trifluoromethyl)benzene + Methyl Acrylate
-
Catalyst:
with or ligand-free conditions (Jeffery conditions). -
Base: Triethylamine (
) or Potassium Carbonate ( ).
Step-by-Step Methodology:
-
Charge: In a dry pressure tube, combine 1-iodo-4-(trifluoromethyl)benzene (1.0 eq), methyl acrylate (1.2 eq),
(2 mol%), and (4 mol%). -
Solvent: Add anhydrous DMF or Acetonitrile (0.5 M concentration).
-
Base: Add
(2.0 eq). Flush with Argon for 5 minutes. -
Reaction: Seal and heat to 90–100 °C for 12–16 hours.
-
Expert Note: Monitor by TLC (Hexane/EtOAc 9:1). The product is UV active.
-
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute filtrate with water and extract with EtOAc (3x).
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Recrystallize from Hexane/EtOAc or purify via flash chromatography.
Mechanistic Visualization (Heck Cycle) The following diagram illustrates the catalytic cycle, highlighting the critical oxidative addition step which is facilitated by the electron-deficient nature of the aryl iodide.
Caption: Catalytic cycle for the synthesis of Methyl 4-(trifluoromethyl)cinnamate via Heck coupling. Note the regeneration of Pd(0) via base-assisted elimination.
Part 3: Structural Analysis & Characterization
Validating the identity of CAS 20754-22-7 requires precise interpretation of spectroscopic data. The
1. Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz,
):-
7.65–7.70 (d, J=16.0 Hz, 1H): The
-proton of the alkene. The large coupling constant ( ) confirms the trans (E) geometry. -
7.64 (d, J=8.2 Hz, 2H) & 7.55 (d, J=8.2 Hz, 2H): Aromatic protons. The AA'BB' system is characteristic of para-substitution. The
group deshields the adjacent protons. -
6.50 (d, J=16.0 Hz, 1H): The
-proton of the alkene (closer to carbonyl). - 3.82 (s, 3H): Methyl ester singlet.
-
7.65–7.70 (d, J=16.0 Hz, 1H): The
-
NMR (
):-
-63.0 ppm (s): Diagnostic singlet for the aromatic
group.
-
-63.0 ppm (s): Diagnostic singlet for the aromatic
2. Infrared Spectroscopy (IR)
-
1715–1725
: Strong C=O stretch (conjugated ester). -
1640
: C=C alkene stretch. -
1320
: C-F stretch (strong).
Part 4: Applications in Medicinal Chemistry[7]
Methyl 4-(trifluoromethyl)cinnamate acts as a versatile scaffold. The ester functionality serves as a "handle" for further derivatization, while the trifluoromethyl group provides metabolic protection.
Strategic Utility
-
Bioisosterism: The cinnamate motif mimics the chalcone or stilbene core found in many anti-inflammatory and anti-cancer agents.
-
Metabolic Blocking: The para-CF3 group blocks metabolic oxidation at the C4 position of the phenyl ring (a common clearance pathway), extending the half-life (
) of the drug candidate. -
Precursor for Amides: The ester is readily hydrolyzed to the acid, which is then coupled with amines to form cinnamamides—a class of compounds known for TRPV1 antagonism and anticonvulsant activity.
Application Workflow Diagram This flowchart demonstrates how CAS 20754-22-7 serves as a divergent intermediate.
Caption: Divergent synthesis pathways utilizing Methyl 4-(trifluoromethyl)cinnamate as a pivot point for drug discovery.
Part 5: Handling, Stability & Safety
Safety Data (GHS Classification):
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures: Always handle in a fume hood. The compound is an alkylating agent (Michael acceptor) and may cause sensitization.
Stability:
-
Light Sensitivity: Cinnamates can undergo [2+2] cycloaddition (dimerization) under intense UV light. Store in amber vials.
-
Hydrolysis: Stable under neutral conditions but hydrolyzes rapidly in strong aqueous base.
References
-
PubChem. (2025).[3] Methyl 4-(trifluoromethyl)cinnamate (Compound Summary).[3] National Library of Medicine. [Link]
-
Beilstein Journal of Organic Chemistry. (2013). Continuous-flow Heck synthesis of cinnamates.[Link]
-
Journal of Medicinal Chemistry. (2018). Fluorine in Medicinal Chemistry: A Review of Metabolic Stability.[Link]
-
Organic Syntheses. (2020). Standard Protocols for Heck Coupling.[Link]
